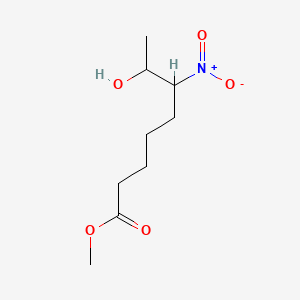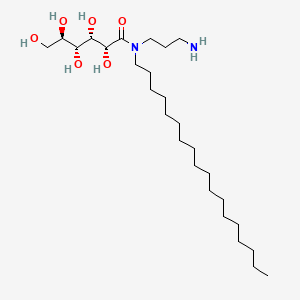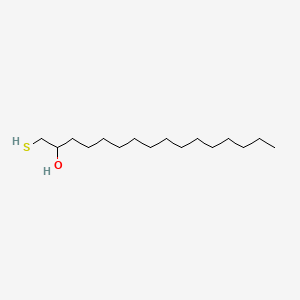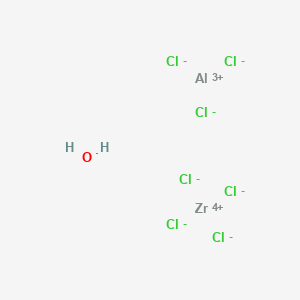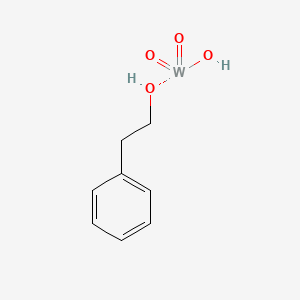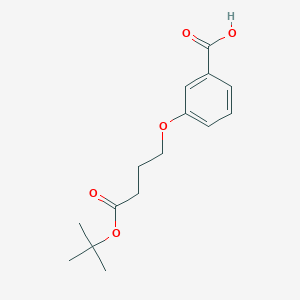
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is a chemical compound with the molecular formula C15H22O5 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butoxy group and an oxobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol and subsequent oxidation reactions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of a catalyst such as manganese acetate (Mn(OAc)3·2H2O) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and manganese acetate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxy)benzoic acid: A simpler derivative with similar structural features.
(S)-4-(Tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with related functional groups.
Uniqueness
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is unique due to its combination of tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-5-9-19-12-7-4-6-11(10-12)14(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) |
InChI Key |
NMSLNMNMRHUGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


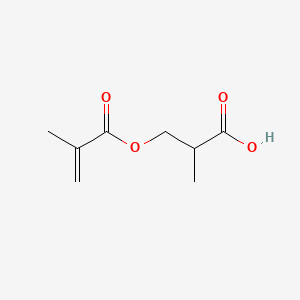
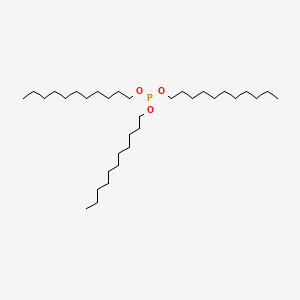

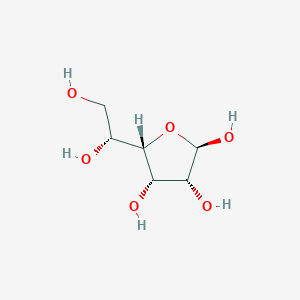
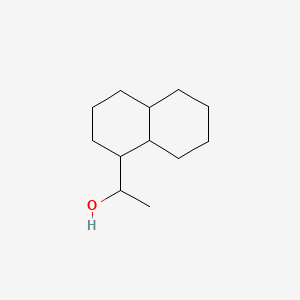
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
